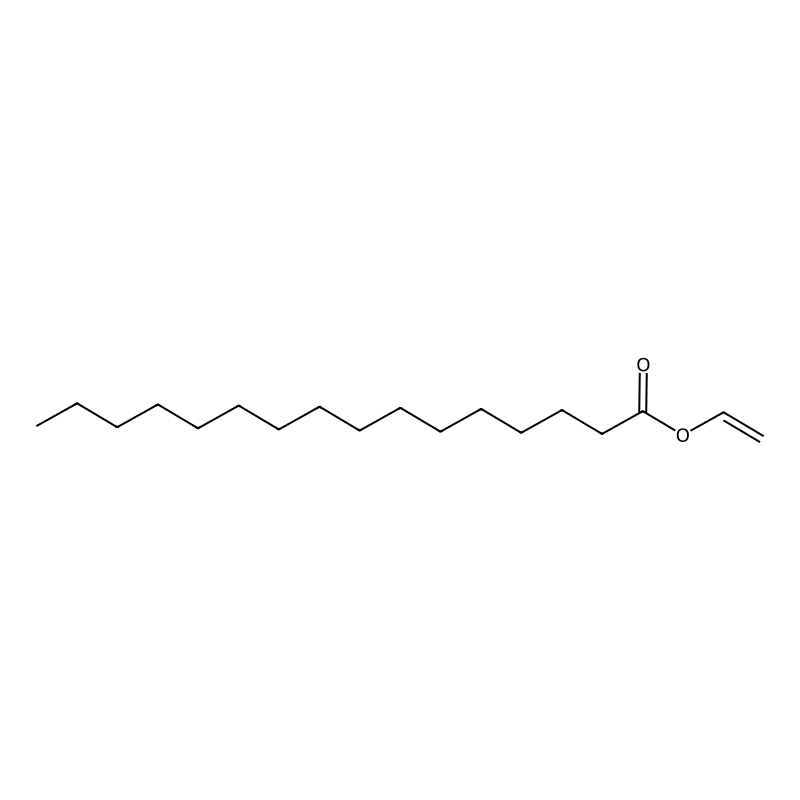Vinyl palmitate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Enzymatic Synthesis of Puerarin Palmitate
Scientific Field: Biochemical Engineering
Methods of Application: In this study, lipase-catalyzed acylation of puerarin and various acyl donors was performed, and the enzymatic synthetic condition was optimized.
Results or Outcomes: The molecule of the synthesized puerarin palmitate was identified by various analyses such as liquid chromatography–mass spectrometry (LC–MS), Fourier-transform infrared spectroscopy (FT-IR), and carbon-13 nuclear magnetic resonance ( 13 C NMR). The lipid solubility and the radical scavenging activity were also evaluated.
Application in Lipase Immobilization
Scientific Field: Biotechnology
Summary of Application: Lipases are very versatile enzymes because they catalyze various hydrolysis and synthesis reactions in a chemo-, regio-, and stereoselective manner.
Methods of Application: Among the various support options for immobilizing lipases is polyvinyl alcohol (PVA), which, when functionalized or combined with other materials, provides different characteristics and properties to the biocatalyst.
Application in Continuous Production of Puerarin Palmitate
Summary of Application: Puerarin, a flavonoid found in the roots of Pueraria lobata, has antioxidant, anti-cancer, anti-inflammatory, and anti-aging properties.
Methods of Application: In this study, an effective lipase was selected, an immobilized lipase was developed, the enzymatic reaction was characterized, and a semi-continuous reactor system was designed.
Results or Outcomes: TL GASG showed greater solvent, thermal, and operational stability than those of commercial immobilized lipases. Furthermore, TL GASG use resulted in a puerarin palmitate conversion rate of 97.17% within 3 h.
Vinyl palmitate is an organic compound with the molecular formula C₁₈H₃₄O₂, also known as hexadecanoic acid ethenyl ester. It is a colorless to pale yellow liquid that is primarily used in various chemical applications. Vinyl palmitate is derived from palmitic acid, a saturated fatty acid commonly found in animal and plant fats. This compound is notable for its vinyl group, which contributes to its reactivity and utility in polymerization processes.
- Polymerization: Vinyl palmitate can undergo radical polymerization, leading to the formation of polyvinyl palmitate, which has applications in coatings and adhesives.
- Esterification: It can react with alcohols to form esters, which are important in the synthesis of various cosmetic and pharmaceutical products.
- Hydrolysis: Under acidic or basic conditions, vinyl palmitate can hydrolyze to yield palmitic acid and ethanol.
These reactions are significant for the compound's role in synthetic chemistry and material science.
Vinyl palmitate exhibits biological activity that makes it of interest in various fields:
- Antimicrobial Properties: Studies indicate that vinyl palmitate may possess antimicrobial properties, making it a candidate for use in food preservation and packaging materials.
- Cell Membrane Interaction: Its fatty acid structure allows it to interact with cell membranes, potentially influencing membrane fluidity and permeability.
- Enzyme Substrate: Vinyl palmitate can serve as a substrate for lipases, enzymes that catalyze the hydrolysis of fats, which is relevant in biocatalysis and metabolic studies.
Vinyl palmitate can be synthesized through several methods:
- Esterification Reaction: The direct reaction of palmitic acid with acetylene or other vinyl sources under specific conditions can yield vinyl palmitate.
- Lipase-Catalyzed Reactions: Enzymatic synthesis using lipases can produce vinyl palmitate from fatty acids and sugars, providing a more environmentally friendly approach .
- Radical Polymerization Techniques: This method involves using radical initiators to promote the polymerization of vinyl monomers derived from fatty acids.
These methods highlight the versatility of vinyl palmitate synthesis in both chemical and enzymatic pathways.
Vinyl palmitate has various applications across different industries:
- Cosmetics: Used as an emollient and thickening agent in creams and lotions.
- Food Industry: Acts as a food additive for flavoring and preservation.
- Pharmaceuticals: Utilized in drug formulations due to its solubility properties.
- Polymer Production: Serves as a monomer for producing polymers used in coatings, adhesives, and films.
These applications underscore the importance of vinyl palmitate in enhancing product performance across multiple sectors.
Research on interaction studies involving vinyl palmitate has revealed insights into its behavior with other compounds:
- Molar Ratio Effects: Studies demonstrate that varying the molar ratio of vinyl palmitate to glucose affects reaction yields during enzyme-catalyzed synthesis .
- Solvent Influence: The choice of solvent impacts the efficiency of reactions involving vinyl palmitate, suggesting that solvent selection is crucial for optimizing yields .
These studies contribute to a better understanding of how vinyl palmitate interacts with other substances during
Several compounds share structural similarities with vinyl palmitate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Palmitic Acid | C₁₆H₃₂O₂ | Saturated fatty acid; common in animal fats |
| Oleic Acid | C₁₈H₃₄O₂ | Monounsaturated fatty acid; found in olive oil |
| Stearic Acid | C₁₈H₃₆O₂ | Saturated fatty acid; used in cosmetics and soaps |
| Vinyl Oleate | C₁₈H₃₄O₂ | Similar structure; used in similar applications |
Uniqueness of Vinyl Palmitate
While these compounds share fatty acid structures, vinyl palmitate's distinctiveness lies in its vinyl group, which facilitates unique chemical reactivity not present in saturated or monounsaturated fatty acids. This reactivity allows for versatile applications in polymer chemistry and biochemistry that are not achievable with its saturated counterparts.
XLogP3
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








